3,5-Difluorobenzenesulfonyl chloride

Catalog No.
S717855
CAS No.
210532-25-5
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzenesulfonyl chloride

CAS Number

210532-25-5

Product Name

3,5-Difluorobenzenesulfonyl chloride

IUPAC Name

3,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H

InChI Key

IIQKIICAOXAXEJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F

3,5-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O2SC_6H_3ClF_2O_2S and a molecular weight of approximately 212.59 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (–SO₂) attached to a chlorine atom. This compound is notable for its two fluorine substituents located at the 3 and 5 positions of the benzene ring, contributing to its unique chemical properties. The compound is typically available in a purity of about 97% and is recognized for its moisture sensitivity and hazardous nature, as it can cause severe skin burns and eye damage upon contact .

DFBS-Cl is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Additionally, the fumes can irritate the respiratory system [].

  • Safety precautions: When handling DFBS-Cl, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Synthesis of Sulfonamides:

3,5-Difluorobenzenesulfonyl chloride is primarily used as a sulfonylating agent in organic chemistry for the synthesis of various sulfonamides. Sulfonamides are a class of organic compounds with a general structure of R-SO2-NR'R'', where R, R', and R'' can be various organic groups. They possess diverse biological activities and find applications in medicinal chemistry as therapeutic agents [].

The reaction between 3,5-difluorobenzenesulfonyl chloride and amines (R-NH2) affords the corresponding N-substituted 3,5-difluorobenzenesulfonamides (R-SO2-N(H)-C6H3F2) [, ]. These difluorinated sulfonamides can serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential biological applications [].

Here is an example of the reaction between 3,5-difluorobenzenesulfonyl chloride and aniline (C6H5NH2) to form N-phenyl-3,5-difluorobenzenesulfonamide []:

C6H3F2SO2Cl + C6H5NH2 -> C6H5SO2-N(H)-C6H3F2 + HCl

Other Applications:

,5-Difluorobenzenesulfonyl chloride has also been explored in other areas of scientific research, such as:

  • As a protecting group: The sulfonyl group introduced by 3,5-difluorobenzenesulfonyl chloride can be used as a protecting group for amines in organic synthesis. Protecting groups are temporary modifications that mask the reactivity of a functional group while allowing other reactions to be performed on the molecule. The sulfonyl group can be readily cleaved under specific conditions to regenerate the free amine [].
  • In material science: 3,5-difluorobenzenesulfonyl chloride has been investigated for the modification of surfaces and the preparation of functional materials [].
Typical of sulfonyl chlorides. It can undergo:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Formation of Sulfonamides: Reaction with amines leads to the formation of N,N-difluoro-benzenesulfonamides, which are valuable intermediates in organic synthesis.
  • Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the aromatic ring, allowing for further functionalization through electrophilic substitution reactions .

Several methods exist for synthesizing 3,5-difluorobenzenesulfonyl chloride:

  • Direct Fluorination: Starting from benzenesulfonyl chloride, fluorination can be achieved using fluorinating agents such as potassium fluoride or Selectfluor under controlled conditions.
  • Sulfonation followed by Fluorination: An alternative approach involves first synthesizing a difluorobenzene compound and subsequently introducing the sulfonyl chloride group through reaction with chlorosulfonic acid.
  • Utilization of Fluorinated Precursors: Employing commercially available fluorinated benzene derivatives allows for straightforward synthesis via sulfonation reactions .

3,5-Difluorobenzenesulfonyl chloride finds applications in several fields:

  • Organic Synthesis: It serves as an important reagent for synthesizing various organic compounds, particularly in pharmaceutical chemistry.
  • Chemical Research: Used as an intermediate in developing new materials and chemicals.
  • Proteomics Research: It is utilized in studies involving protein interactions and modifications due to its reactivity towards amino groups .

Interaction studies involving 3,5-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles and biological macromolecules. These studies are crucial for understanding how this compound can modify proteins or other biological targets. For instance:

  • Protein Modification: The compound has been used to explore how sulfonyl chlorides can selectively modify amino acids in proteins, impacting their function and stability.
  • Reactivity with Nucleophiles: Research has demonstrated how various nucleophiles react with this compound, leading to insights into its potential applications in drug design and development .

Several compounds share structural features with 3,5-difluorobenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzenesulfonyl chlorideC6H5ClO2SC_6H_5ClO_2SLacks fluorine substituents; simpler structure.
4-Fluorobenzenesulfonyl chlorideC6H4ClFO2SC_6H_4ClFO_2SContains one fluorine; different substitution pattern.
2,4-Difluorobenzenesulfonyl chlorideC6H4ClF2O2SC_6H_4ClF_2O_2SContains two fluorines but different positions; affects reactivity.
3-Fluorobenzenesulfonyl chlorideC6H4ClFO2SC_6H_4ClFO_2SContains one fluorine at a different position; alters chemical behavior.

The uniqueness of 3,5-difluorobenzenesulfonyl chloride lies in its specific substitution pattern and the presence of two fluorine atoms which significantly influence its reactivity and potential applications compared to these similar compounds .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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